N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-3-5-15(6-4-14)22-19(25)11-17-12-28-21(24-17)29-13-20(26)23-16-7-9-18(27-2)10-8-16/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQOODBWFHHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C27H27N5O4S
- Molecular Weight : 517.6 g/mol
- IUPAC Name : 4-methoxy-N-[[4-(4-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits notable cytotoxicity against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 3.105 | Induces apoptosis via caspase activation |
| This compound | PC-3 | 3.023 | Cell cycle arrest at S phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was found to induce apoptosis through caspase activation, particularly caspase-3, which is a critical executor in the apoptotic pathway.
-
Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with the compound led to significant cell cycle arrest at the S phase for HepG2 cells and G0/G1 phase for PC-3 cells. This suggests that the compound interferes with DNA synthesis and cellular proliferation.
Figure 1: Cell Cycle Distribution
- HepG2: S phase accumulation (56.19%)
- PC-3: G0/G1 phase accumulation (53.28%)
- Apoptosis Induction : The compound significantly increased active caspase-3 levels in treated cells compared to untreated controls, confirming its role in promoting apoptosis. Table 2: Caspase Activation Levels
| Treatment | Caspase-3 Activation (fold increase) |
|---|---|
| Control | 1x |
| Doxorubicin | 7x |
| N-(4-methoxyphenyl)-... | 6x |
Case Studies
A recent study investigated the structure–activity relationship (SAR) of various derivatives related to this compound. The findings suggested that modifications on the phenyl ring and thiazole moiety significantly influenced biological activity, enhancing anticancer properties while maintaining selectivity towards cancerous cells over normal cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally analogous thiazole-acetamide derivatives from the evidence (Table 1):
Key Observations :
- Substituent Diversity: The target compound’s p-tolylamino group distinguishes it from analogs with piperazine (e.g., Compound 13 ) or propylamino (CAS 941892-61-1 ) substituents. These groups influence electronic properties (e.g., electron-donating methoxy vs. electron-withdrawing chloro in Compound 9 ).
- Molecular Weight : The target (427.5 g/mol) is heavier than simpler analogs like Compound 16 (408.52 g/mol ) but lighter than halogenated derivatives like Compound 9 (513.0 g/mol ).
- Thermal Stability : While the target’s melting point is unspecified, analogs with piperazine moieties (e.g., Compound 13 ) show high melting points (>280°C), suggesting robust crystalline structures.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including thiazole ring formation, thioether linkage, and amidation. Key steps include:
- Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 70–80°C) to form the thiazole moiety .
- Thioether Coupling : Reaction of a thiol-containing intermediate with chloroacetamide derivatives using bases like K₂CO₃ in DMF at 50–60°C to establish the thioether bond .
- Amidation : Final acylation with 4-methoxyaniline using coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Analytical Validation : NMR (¹H/¹³C), HRMS, and IR confirm structural integrity and purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies include:
- Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents to assess effects on target binding .
- Thiazole Ring Alterations : Introduce methyl or ethyl groups at the 4-position of the thiazole to evaluate steric and electronic impacts on activity .
- Data-Driven Design : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes) and prioritize synthetic targets .
Example : highlights how thienopyrimidine-oxadiazole hybrids exhibit enhanced anticancer activity compared to simpler analogs .
Basic: What in vitro assays are recommended to evaluate antimicrobial and anticancer activity?
- Antimicrobial Activity :
- MIC Determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Assess bactericidal/fungicidal kinetics at 2× MIC .
- Anticancer Activity :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced: How can contradictory bioactivity data across studies be reconciled?
- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified), culture conditions, and compound purity (>95% by HPLC) .
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects that may explain variability .
- Comparative Meta-Analysis : Aggregate data from analogs (e.g., ’s table) to identify trends in substituent effects .
Basic: What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.1–8.3 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₁H₂₂N₃O₃S₂⁺ requires m/z 428.1052) .
- IR : Validate thioether (C-S stretch, ~680 cm⁻¹) and amide (N-H bend, ~1540 cm⁻¹) groups .
Advanced: How can computational modeling predict metabolic stability and degradation pathways?
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., methoxy demethylation or thiazole ring oxidation) .
- Degradation Kinetics : Simulate pH-dependent hydrolysis (e.g., acidic/alkaline conditions) to assess acetamide bond stability .
- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
Basic: What strategies improve compound stability during storage?
- Temperature Control : Store at –20°C in amber vials to prevent light-induced degradation .
- Desiccants : Use silica gel to minimize hydrolysis of the acetamide group in humid environments .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in synthesis?
- Deuterium Labeling : Replace hydrogen atoms at reaction sites (e.g., α-C of thiazole) to measure KIE values and distinguish between SN1/SN2 or radical pathways .
- Computational Validation : Compare experimental KIEs with DFT-calculated values (e.g., Gaussian 09) to validate proposed mechanisms .
Basic: What in vivo models are suitable for preliminary toxicity evaluation?
- Acute Toxicity : OECD Guideline 423 in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .
- Hematological Profiling : Assess liver/kidney function via serum ALT, AST, creatinine, and BUN levels post-administration .
- Histopathology : Examine organ tissues (liver, kidneys) for necrosis or inflammation .
Advanced: How can cryo-EM or X-ray crystallography resolve target binding modes?
- Protein Complex Preparation : Co-crystallize the compound with purified target proteins (e.g., kinases) using vapor diffusion .
- Data Collection : High-resolution (≤2.0 Å) X-ray or cryo-EM datasets to visualize ligand-protein interactions (e.g., hydrogen bonds with thiazole sulfur) .
- Validation : Mutagenesis (e.g., Ala scanning) of predicted binding residues to confirm functional relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
